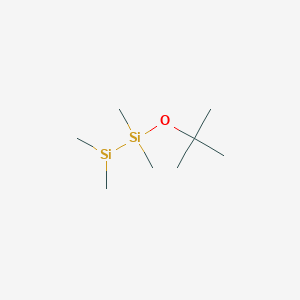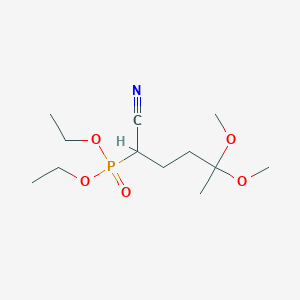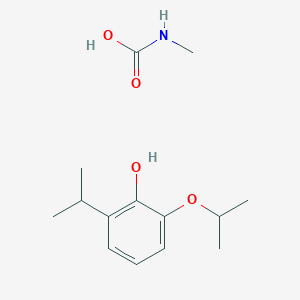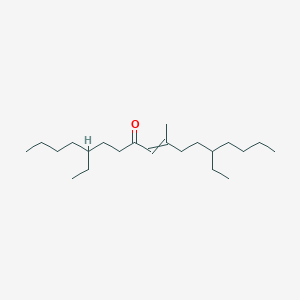![molecular formula C14H10N2 B14280170 Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- CAS No. 133792-94-6](/img/structure/B14280170.png)
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- is an organic compound with the molecular formula C12H8N2 It is a derivative of benzonitrile and pyridine, featuring a vinyl group connecting the two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with 4-vinylpyridine under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The vinyl group allows for conjugation with other molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Pyridinyl)benzonitrile
- 4-Vinylbenzonitrile
- 4-Cyanostyrene
Uniqueness
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- is unique due to its combination of a benzonitrile and pyridine moiety connected by a vinyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
133792-94-6 |
|---|---|
Fórmula molecular |
C14H10N2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(2-pyridin-4-ylethenyl)benzonitrile |
InChI |
InChI=1S/C14H10N2/c15-11-14-5-3-12(4-6-14)1-2-13-7-9-16-10-8-13/h1-10H |
Clave InChI |
SUCOKTGSBOUQAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)






